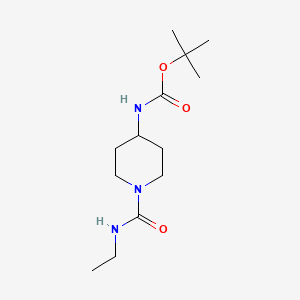

Tert-butyl N,N-bis(3-aminopropyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

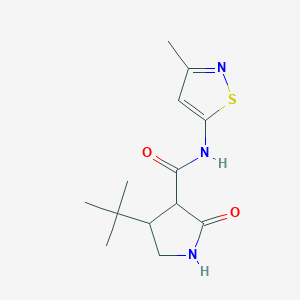

Tert-butyl N,N-bis(3-aminopropyl)carbamate is a biochemical reagent . It can be used as a biological material or organic compound for life science related research . The compound has a molecular weight of 231.34 . It is a liquid in its physical form .

Molecular Structure Analysis

The molecular formula of this compound is C11H25N3O2 . The InChI code is 1S/C11H25N3O2/c1-11(2,3)16-10(15)14(8-4-6-12)9-5-7-13/h4-9,12-13H2,1-3H3 . The Canonical SMILES string is CC©©OC(=O)N(CCCN)CCCN .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 231.34 g/mol . It is a liquid in its physical form . The compound has a refractive index of n20/D 1.454 (lit.) and n20/D 1.459 . The density of the compound is 0.998 g/mL at 20 °C (lit.) .

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

Tert-butyl N,N-bis(3-aminopropyl)carbamate serves as a precursor or intermediary in synthetic chemistry, contributing to the development of novel compounds and materials. Research in this domain explores its reactivity, facilitating the synthesis of complex molecules. For instance, the study of catalytic non-enzymatic kinetic resolution highlights the significance of similar compounds in asymmetric synthesis, providing a foundation for the development of chiral molecules with potential applications in pharmaceuticals and material science (Pellissier, 2011).

Environmental Implications and Remediation Strategies

The environmental behavior, fate, and remediation of compounds structurally related to this compound, particularly those used as fuel additives like methyl tert-butyl ether (MTBE), have been extensively studied. These studies provide insights into the environmental mobility, persistence, and degradation pathways of such compounds, informing strategies for mitigating pollution and enhancing water quality. For example, the degradation of MTBE, a compound with a tert-butyl group, in soil and groundwater, has been reviewed, underscoring the biological processes that facilitate its removal from contaminated sites (Fiorenza & Rifai, 2003).

Mechanism of Action

Safety and Hazards

Tert-butyl N,N-bis(3-aminopropyl)carbamate is classified under GHS07 for safety and hazards . The signal word is “Warning” and the hazard statements include H302, H312, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name |

tert-butyl N,N-bis(3-aminopropyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25N3O2/c1-11(2,3)16-10(15)14(8-4-6-12)9-5-7-13/h4-9,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQAFROAHNBRIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCCN)CCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-chlorophenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2627730.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2627733.png)

![N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-4-hydroxypentanamide](/img/structure/B2627734.png)

![Ethyl [(3-carbamoylthiophen-2-yl)carbamoyl]formate](/img/structure/B2627741.png)

![3-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B2627744.png)

![3-(2-methoxyethyl)-5-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2627745.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2627746.png)